Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate
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Overview
Description
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is an organic compound with the molecular formula C22H25BrO4 and a molecular weight of 433.34 g/mol . This compound is known for its unique structure, which includes a bromophenyl group and a phenylmethyl group attached to a pentanedioate backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
The synthesis of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate typically involves the esterification of pentanedioic acid with diethyl alcohol in the presence of a catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study its effects on biological systems and its potential as a biochemical probe.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The phenylmethyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Diethyl 3-((2-bromophenyl)(phenyl)methyl)pentanedioate can be compared with similar compounds such as:
Diethyl 3-((2-chlorophenyl)(phenyl)methyl)pentanedioate: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different reactivity and biological activity.
Diethyl 3-((2-fluorophenyl)(phenyl)methyl)pentanedioate:
Diethyl 3-((2-iodophenyl)(phenyl)methyl)pentanedioate: The iodophenyl group can influence the compound’s reactivity and interactions with biological targets.
This compound stands out due to its unique combination of bromophenyl and phenylmethyl groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H25BrO4 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
diethyl 3-[(2-bromophenyl)-phenylmethyl]pentanedioate |
InChI |
InChI=1S/C22H25BrO4/c1-3-26-20(24)14-17(15-21(25)27-4-2)22(16-10-6-5-7-11-16)18-12-8-9-13-19(18)23/h5-13,17,22H,3-4,14-15H2,1-2H3 |
InChI Key |
RFGIKSLCEKGQKA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(CC(=O)OCC)C(C1=CC=CC=C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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